N-(5-fluoropyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Description
N-(5-fluoropyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a fluoropyridine moiety, a piperidine ring, and a carboxamide group
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3S/c1-20(18,19)16-6-4-9(5-7-16)12(17)15-11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIKZLRTLUKHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoropyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide typically involves multiple steps:
Fluoropyridine Synthesis: The initial step involves the synthesis of 5-fluoropyridine, which can be achieved through various methods such as the Balz-Schiemann reaction or direct fluorination of pyridine derivatives.
Piperidine Derivative Formation: The piperidine ring is synthesized separately, often starting from commercially available piperidine or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoropyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution on the fluoropyridine ring can yield various substituted pyridines, while hydrolysis of the carboxamide group yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(5-fluoropyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand the interaction of fluorinated compounds with biological systems, including their metabolism and toxicity.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-fluoropyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoropyridine moiety can enhance binding affinity and selectivity due to its electronic properties .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(5-bromopyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide: Contains a bromine atom instead of fluorine.
N-(5-methylpyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(5-fluoropyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacological profile compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
